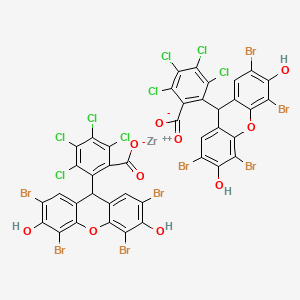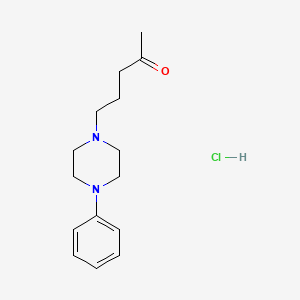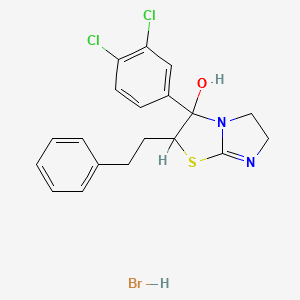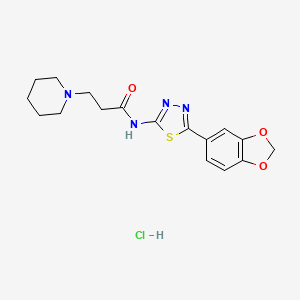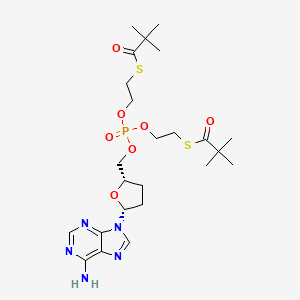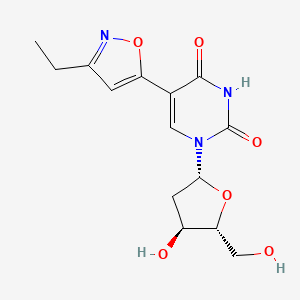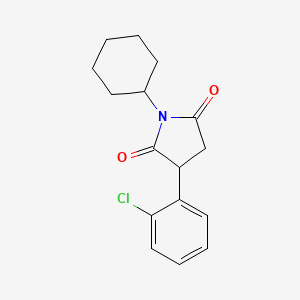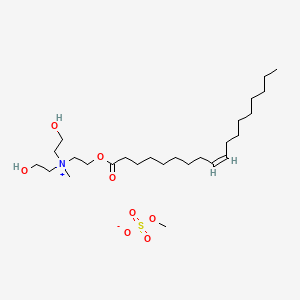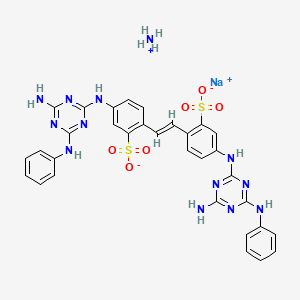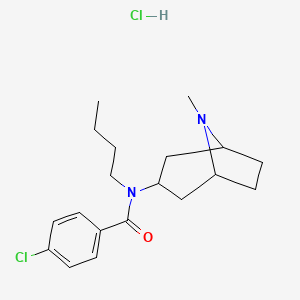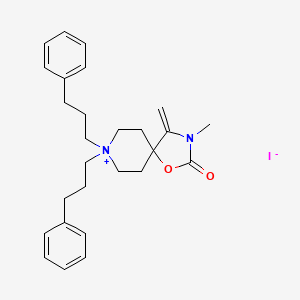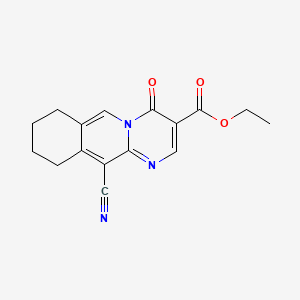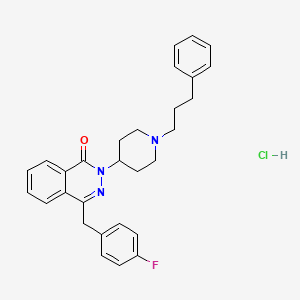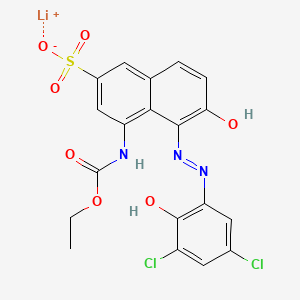
Lithium 5-((3,5-dichloro-2-hydroxyphenyl)azo)-4-((ethoxycarbonyl)amino)-6-hydroxynaphthalene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 5-[(3,5-dichloro-2-hydroxyphenyl)azo]-4-[(ethoxycarbonyl)amino]-6-hydroxynaphthalene-2-sulfonate: is a complex organic compound with the molecular formula C19H14Cl2LiN3O7S and a molecular weight of 506.30 g/mol . This compound is known for its unique chemical structure, which includes a lithium ion, dichlorohydroxyphenyl group, azo linkage, ethoxycarbonylamino group, and hydroxynaphthalene sulfonate moiety.
Vorbereitungsmethoden
The synthesis of lithium 5-[(3,5-dichloro-2-hydroxyphenyl)azo]-4-[(ethoxycarbonyl)amino]-6-hydroxynaphthalene-2-sulfonate involves several steps:
Diazotization: The process begins with the diazotization of 3,5-dichloro-2-hydroxyaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-[(ethoxycarbonyl)amino]-6-hydroxynaphthalene-2-sulfonic acid under alkaline conditions to form the azo compound.
Lithiation: Finally, the compound is lithiated using lithium hydroxide to obtain the desired product.
Analyse Chemischer Reaktionen
Lithium 5-[(3,5-dichloro-2-hydroxyphenyl)azo]-4-[(ethoxycarbonyl)amino]-6-hydroxynaphthalene-2-sulfonate undergoes various chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The chlorine atoms can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: It serves as a staining agent for biological tissues.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of pigments and dyes.
Wirkmechanismus
The mechanism of action of lithium 5-[(3,5-dichloro-2-hydroxyphenyl)azo]-4-[(ethoxycarbonyl)amino]-6-hydroxynaphthalene-2-sulfonate involves its interaction with various molecular targets:
Azo Linkage: The azo linkage can undergo reduction to form amines, which can interact with biological molecules.
Hydroxyl Groups: The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
- Lithium 5-[(3,5-dichloro-2-hydroxyphenyl)azo]-4-[(methoxycarbonyl)amino]-6-hydroxynaphthalene-2-sulfonate
- Lithium 5-[(3,5-dichloro-2-hydroxyphenyl)azo]-4-[(propoxycarbonyl)amino]-6-hydroxynaphthalene-2-sulfonate
These compounds share similar structures but differ in the alkoxycarbonyl group, which affects their chemical properties and applications.
Eigenschaften
CAS-Nummer |
83784-12-7 |
|---|---|
Molekularformel |
C19H14Cl2LiN3O7S |
Molekulargewicht |
506.3 g/mol |
IUPAC-Name |
lithium;5-[(3,5-dichloro-2-hydroxyphenyl)diazenyl]-4-(ethoxycarbonylamino)-6-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C19H15Cl2N3O7S.Li/c1-2-31-19(27)22-13-8-11(32(28,29)30)5-9-3-4-15(25)17(16(9)13)24-23-14-7-10(20)6-12(21)18(14)26;/h3-8,25-26H,2H2,1H3,(H,22,27)(H,28,29,30);/q;+1/p-1 |
InChI-Schlüssel |
JLEXOACASIEREG-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CCOC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=CC(=C2N=NC3=C(C(=CC(=C3)Cl)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


